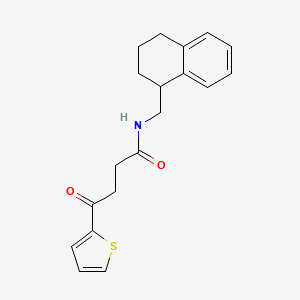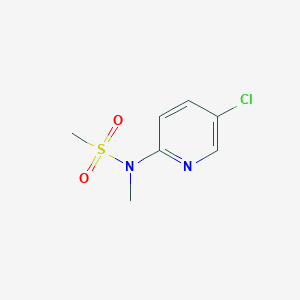
4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as amides and is commonly referred to as THN-TB. This compound has been the subject of intense research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide is complex and not fully understood. However, it is known to bind to certain receptors and enzymes in the body, which can alter their activity and function. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide are diverse and depend on the specific receptor or enzyme that it interacts with. This compound has been shown to have both agonistic and antagonistic effects on various receptors, which can have different effects on the body. It has been shown to modulate the activity of enzymes involved in inflammation, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide in lab experiments is its high specificity and potency. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it an ideal tool compound for studying their function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research involving 4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide. One potential area of research is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of various diseases, including neurological disorders and inflammatory diseases. Another area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide is a complex process that requires several steps. The most common method of synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene with thiophene-2-carboxylic acid to form the intermediate compound, which is then reacted with N,N-dimethylformamide and 4-aminobutyric acid to produce the final product.
科学的研究の応用
4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide has numerous applications in scientific research. It is commonly used as a tool compound to study the biological mechanisms underlying various diseases and disorders. This compound has been shown to modulate the activity of certain enzymes and receptors, which can have significant implications for the treatment of various diseases.
特性
IUPAC Name |
4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-17(18-9-4-12-23-18)10-11-19(22)20-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-2,4-5,8-9,12,15H,3,6-7,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMMTXYJTMEPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-4-thiophen-2-ylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)


![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)
![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)